2-tert-butyl4-methyl1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate
CAS No.: 2643374-77-8
Cat. No.: VC12016832
Molecular Formula: C13H21NO5
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2643374-77-8 |
|---|---|
| Molecular Formula | C13H21NO5 |
| Molecular Weight | 271.31 g/mol |
| IUPAC Name | 2-O-tert-butyl 4-O-methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate |
| Standard InChI | InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-7-12(9(16)18-4)5-13(14,6-12)8-15/h15H,5-8H2,1-4H3 |
| Standard InChI Key | GLOVIYYBKZNLBM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2(CC1(C2)CO)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(CC1(C2)CO)C(=O)OC |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s core consists of a 2-azabicyclo[2.1.1]hexane scaffold, a bridged pyrrolidine derivative that imposes significant conformational rigidity. Key substituents include:
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A tert-butyl carbamate group at position 2, enhancing steric bulk and stability.
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A methyl ester at position 4, enabling further functionalization.
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A hydroxymethyl group at position 1, providing a handle for derivatization .
The molecular formula is C₁₃H₂₁NO₅, with a molar mass of 271.31 g/mol. X-ray crystallography and NMR studies confirm the bicyclic system’s chair-like conformation, with the hydroxymethyl group adopting an equatorial orientation to minimize steric strain .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁NO₅ |
| Molecular Weight | 271.31 g/mol |
| IUPAC Name | 2-O-tert-butyl 4-O-methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate |
| SMILES | CC(C)(C)OC(=O)N1CC2(CC1(C2)CO)C(=O)OC |
| InChI Key | GLOVIYYBKZNLBM-UHFFFAOYSA-N |
Synthetic Methodologies
Alternative Routes
A 2014 synthesis employed reductive amination of ketone precursors, achieving a 76% yield via Pd/C-catalyzed hydrogenolysis. This method highlights the compound’s compatibility with heterogeneous catalysis .
Chemical Reactivity and Derivatives
Functional Group Transformations
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Hydroxymethyl Oxidation: The primary alcohol undergoes oxidation to a carboxylic acid using Jones reagent, enabling peptide coupling .
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Ester Hydrolysis: Basic hydrolysis (NaOH in dioxane/water) cleaves the methyl ester to a carboxylic acid, a precursor for amide bond formation .
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Boc Deprotection: Treatment with HCl in dioxane removes the tert-butoxycarbonyl group, exposing the secondary amine for further functionalization .
Table 2: Representative Derivatives
| Derivative | Application | Yield |
|---|---|---|
| 4-Aminomethyl analog | Building block for kinase inhibitors | 82% |
| Fluoromethyl variant | Metabolic stabilization | 62% |
| Spirocyclic analog | Conformational constraint | 68% |
Applications in Medicinal Chemistry
Peptidomimetic Design
The compound’s rigid scaffold mimics proline’s secondary structure while offering enhanced resistance to enzymatic degradation. Esslinger et al. demonstrated its utility in stabilizing β-turn motifs in peptide analogs, improving binding affinity to G-protein-coupled receptors .
Pharmaceutical Intermediates
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Purine Derivatives: Coupling with 2,6-dichloropurine under Mitsunobu conditions yields adenosine receptor antagonists (79.9% yield) .
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Kinase Inhibitors: Functionalization at the 4-position with aminomethyl groups produces lead compounds for EGFR inhibition (IC₅₀ = 12 nM) .
Future Directions
While synthetic routes are well-established, in vivo pharmacological data remain limited. Priority areas include:
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